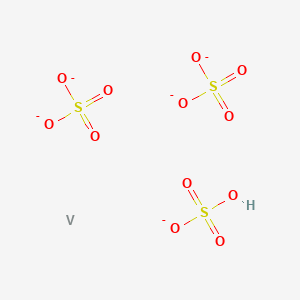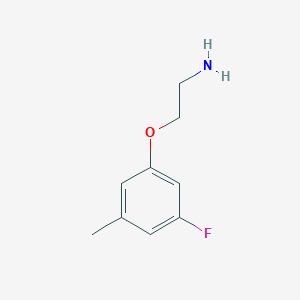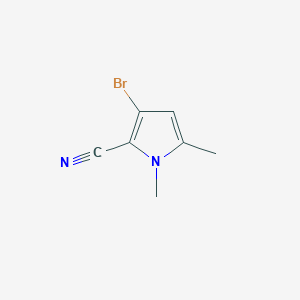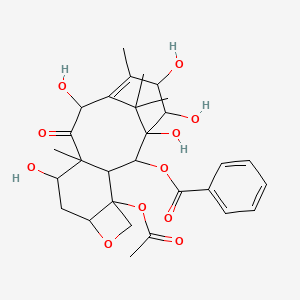
Fondaparinux sodium impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fondaparinux sodium impurity 1 is a compound related to fondaparinux sodium, a synthetic anticoagulant used to prevent and treat venous thromboembolic events such as deep vein thrombosis and pulmonary embolism . This compound is an impurity that can be found in the production of fondaparinux sodium and is used as a reference substance in quality control and research .
Preparation Methods
The preparation of fondaparinux sodium impurity 1 involves several steps. One method includes subjecting a compound represented by a specific formula to reduction hydrogenation, followed by a reaction with sulfur trioxide. The product is then purified using preparative chromatography, and the impurity is collected and desalted using D254 resin . This method ensures the impurity is isolated and can be used for quality research on fondaparinux sodium raw materials .
Chemical Reactions Analysis
Fondaparinux sodium impurity 1 undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Reactions with sulfur trioxide lead to the formation of sulfonated products.
Purification: Preparative chromatography is used to isolate the impurity.
Common reagents used in these reactions include hydrogen gas for reduction and sulfur trioxide for sulfonation . The major products formed from these reactions are sulfonated derivatives of the original compound .
Scientific Research Applications
Fondaparinux sodium impurity 1 is primarily used in scientific research for quality control and analytical purposes. It serves as a reference substance to ensure the purity and consistency of fondaparinux sodium in pharmaceutical preparations . Additionally, it is used in studies to understand the pharmacokinetics and pharmacodynamics of fondaparinux sodium, as well as its interactions with other compounds .
Mechanism of Action
The mechanism of action of fondaparinux sodium impurity 1 is closely related to that of fondaparinux sodium. Fondaparinux sodium works by selectively binding to antithrombin III, which then inhibits factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of thrombin and subsequent blood clot formation . While the impurity itself may not have a direct therapeutic effect, its presence and behavior can influence the overall activity and stability of the pharmaceutical product .
Comparison with Similar Compounds
Fondaparinux sodium impurity 1 can be compared to other impurities and related compounds in the production of anticoagulants. Similar compounds include:
Low Molecular Weight Heparins (LMWH): These are derived from heparin and have a more predictable pharmacokinetic profile.
Synthetic Heparin Derivatives: These include other synthetic pentasaccharides designed to mimic the activity of heparin.
This compound is unique in its synthetic origin and specific use in quality control and research, distinguishing it from naturally derived anticoagulants and their impurities .
Properties
Molecular Formula |
C13H21NO19S3 |
|---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
4-hydroxy-2-[4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO19S3/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChI Key |
HPUMYNPDVQFLGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)
![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
